D-Arabinose-2-13C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Cancer Research: Autophagy Induction in Breast Cancer

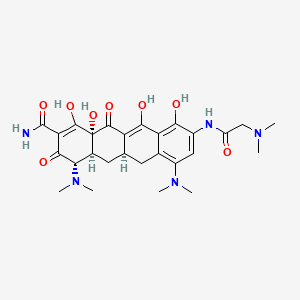

D-Arabinose-2-13C: has been shown to induce cell cycle arrest by promoting autophagy via the p38 MAPK signaling pathway in breast cancer cells . This compound restricts the proliferation of tumor cells, which is crucial for developing targeted therapies. The efficacy of D-Arabinose-2-13C in inhibiting the growth of breast cancer cells has been validated through in vitro and in vivo studies, making it a promising candidate for further cancer research.

Microbial Studies: Biofilm Formation Inhibition

In microbiology, D-Arabinose-2-13C demonstrates the ability to suppress the formation of biofilms originating from single or consortia bacteria on titanium discs . This is achieved by inhibiting the activity of quorum sensing molecules, which are essential for biofilm maturation and maintenance. This application is particularly relevant in preventing bacterial colonization on medical implants and devices.

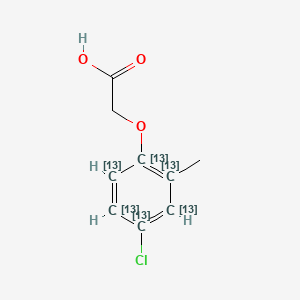

Biomolecular NMR: Metabolic Research

The stable isotope labeling of D-Arabinose-2-13C makes it an invaluable tool for biomolecular NMR (Nuclear Magnetic Resonance) studies . Researchers can track the metabolism of D-Arabinose-2-13C in various biological systems, providing insights into metabolic pathways and the role of carbohydrates in cellular processes.

Synthetic Chemistry: Isotope Labeling

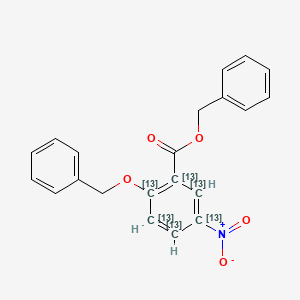

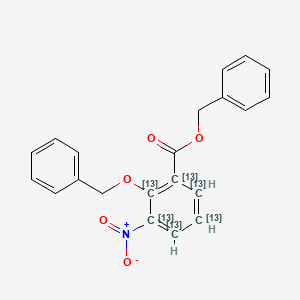

D-Arabinose-2-13C: serves as a critical substrate for isotope labeling in synthetic chemistry . It allows for the synthesis, biosynthesis, purification, and characterization of small molecules, which is essential for the development of pharmaceuticals and other chemical entities.

Foodomics: Standards for Identification and Quantification

In the field of foodomics, D-Arabinose-2-13C is used as a standard for the identification and quantification of metabolites . Its stable isotope labeling ensures accurate measurement of metabolic fluxes in food-related studies, aiding in the understanding of the nutritional and functional aspects of food components.

Sensitivity Enhancement in Hyperpolarized Substrates

D-Arabinose-2-13C: can be hyperpolarized to enhance sensitivity in metabolic imaging . This application is crucial in medical diagnostics, where increased sensitivity can lead to better resolution and earlier detection of diseases.

Safety And Hazards

For safety and hazards, it’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for D-Arabinose-2-13C involves the conversion of a starting material into the desired compound through a series of reactions.", "Starting Materials": [ "D-Glucose-1-13C", "D-Glucose-6-13C", "D-Arabinose" ], "Reaction": [ { "Step 1": "D-Glucose-1-13C is converted to D-Glucose-6-13C through a phosphohexose isomerase-catalyzed isomerization reaction." }, { "Step 2": "D-Glucose-6-13C is converted to D-Arabinose-6-13C through a series of reactions involving epimerization, reduction, and dehydration." }, { "Step 3": "D-Arabinose-6-13C is further converted to D-Arabinose-2-13C through a series of reactions involving oxidation, reduction, and isomerization." } ] } | |

CAS-Nummer |

101615-87-6 |

Produktname |

D-Arabinose-2-13C |

Molekularformel |

C5H10O5 |

Molekulargewicht |

151.122 |

IUPAC-Name |

(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i3+1 |

InChI-Schlüssel |

PYMYPHUHKUWMLA-GZOCJTDTSA-N |

SMILES |

C(C(C(C(C=O)O)O)O)O |

Synonyme |

D-[2-13C]Arabinose |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-acetyl-D-[2-13C]glucosamine](/img/structure/B583412.png)

![1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene](/img/structure/B583413.png)

![Spiro[1,4-diazabicyclo[3.2.0]heptane-3,1'-cyclopropane]](/img/structure/B583414.png)

![Ochratoxin C-[d5]](/img/structure/B583422.png)

![N-[2-13C]Acetyl-D-glucosamine](/img/structure/B583423.png)

![N-[1,2-13C2]Acetyl-D-glucosamine](/img/structure/B583424.png)